3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide
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Overview
Description
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide can be achieved through several methods. One common approach involves the UV-irradiation of 3-ethyl-2,1-benzisoxazole in 66% sulfuric acid for 90 minutes at 80–90°C . Another method includes a multi-step synthesis starting from 2-nitro-5-hydroxybenzaldehyde or p-anisidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is used in several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of bioactive molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical compounds, particularly in cancer research
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence cellular processes and pathways, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: A closely related compound with similar functional groups.
2-amino-1-(3-hydroxyphenyl)propane-1-tartarate: Another compound with comparable structure and reactivity.
Uniqueness
3-Amino-1-(2-amino-5-hydroxyphenyl)propan-1-one dihydroiodide is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. Its ability to undergo various chemical reactions and its role in synthesizing bioactive molecules highlight its importance in scientific research and industrial applications.
Properties
Molecular Formula |
C9H14I2N2O2 |
---|---|
Molecular Weight |
436.03 g/mol |
IUPAC Name |
3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one;dihydroiodide |
InChI |
InChI=1S/C9H12N2O2.2HI/c10-4-3-9(13)7-5-6(12)1-2-8(7)11;;/h1-2,5,12H,3-4,10-11H2;2*1H |
InChI Key |
WNEMCSXEOBZIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CCN)N.I.I |
Origin of Product |
United States |
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